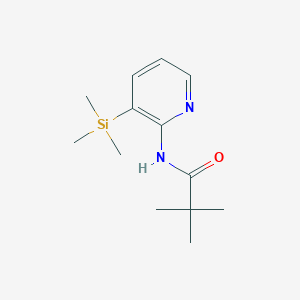

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide

Descripción general

Descripción

The compound “triazolyl-2,2-dimethyl-3-phenylpropanoates” is a potential histone deacetylase (HDAC) inhibitor . HDAC inhibition has gained great importance in cancer treatment .

Synthesis Analysis

The design, synthesis, and biological testing of 16 compounds were based on the structure modification of methyl 3- (4- (2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and methyl 3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .Molecular Structure Analysis

The structure of these compounds is based on 3- (4- (2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and 3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .Chemical Reactions Analysis

These compounds were tested in vitro for their antiproliferative activity against HeLa cells .Aplicaciones Científicas De Investigación

Synthetic Strategies in Supramolecular Chemistry

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is utilized in the synthesis of pyridine-based ligands for supramolecular chemistry. A study demonstrated the use of 2,6-Bis(trimethyltin)pyridine, a related compound, for Stille-type coupling procedures to create various bipyridines and other complex molecules, indicating the potential of similar compounds in the field of organic synthesis (Schubert & Eschbaumer, 1999).

Deprotonation and Addition Reactions in Organic Chemistry

Research indicates that compounds similar to this compound, like N-(tert-Butyl)pyridine-2-carboxamide, undergo deprotonation with magnesiated bases. These reactions lead to the formation of 2,3-disubstituted pyridines, showcasing their utility in creating complex organic molecules (Bonnet et al., 2001).

Heterocyclic Synthesis

This compound is instrumental in heterocyclic synthesis. For instance, enaminonitrile derivatives have been used to synthesize new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of similar compounds in creating diverse heterocyclic structures (Fadda et al., 2012).

Crystal Structure Studies

Studies involving similar compounds have been conducted to understand crystal structures and molecular interactions. For example, research on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines provided insights into their hydrogen-bonded structures and interactions, which can be relevant for compounds like this compound (Quiroga et al., 1999).

Activation in Inorganic Chemistry

The compound's analogs are used in studies involving the activation of dioxygen by mononuclear non-heme iron complexes. This research is crucial for understanding the chemical processes similar to those occurring in natural enzymatic systems (Martinho et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is histone deacetylase (HDAC) enzymes . HDACs are involved in the deacetylation of ε-amino groups of lysine residues on histone tails, a process associated with gene silencing .

Mode of Action

The compound interacts with HDAC enzymes, inhibiting their activity . This inhibition disrupts the balance between histone acetyl transferases (HATs) and HDACs, leading to an increase in histone acetylation .

Biochemical Pathways

The increase in histone acetylation affects many cellular functions, including proliferation, cell-cycle regulation, and apoptosis . Abnormal alterations in the histone acetylation process are associated with cancer development .

Result of Action

The inhibition of HDACs by this compound can lead to an abnormal cell growth that shifts the controlled mechanisms of cell proliferation and differentiation . This has been shown to have antiproliferative activity against various cancer cell lines .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been observed to interact with histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . The interaction between this compound and HDACs is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in altered gene expression patterns, which may have therapeutic implications, particularly in the treatment of cancer .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The influence of this compound on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, has also been documented, highlighting its potential to modulate key cellular processes . Additionally, this compound can affect gene expression by altering the acetylation status of histones, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of HDACs . The trimethylsilanyl group of the compound facilitates its binding to the zinc ion present in the active site of HDACs, thereby blocking the enzyme’s catalytic activity . This inhibition prevents the deacetylation of histone proteins, resulting in an open chromatin structure that promotes gene transcription . Furthermore, the compound’s interaction with other biomolecules, such as transcription factors and co-repressors, can further modulate its effects on gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of HDAC activity and prolonged changes in gene expression patterns . The potential for adaptive cellular responses, such as the upregulation of compensatory pathways, should be considered in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At low to moderate doses, the compound effectively inhibits HDAC activity and induces antitumor effects without significant toxicity . At high doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported, indicating a narrow therapeutic window . Threshold effects, where a minimal effective dose is required to achieve therapeutic benefits, have also been observed in these studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with HDACs . The compound is metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted through the urine . The presence of the trimethylsilanyl group can influence the compound’s metabolic stability and its interaction with metabolic enzymes . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing potential alterations in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in the nucleus, where it exerts its effects on HDACs and gene expression . The distribution of the compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with HDACs and other nuclear proteins . The compound’s localization is facilitated by targeting signals and post-translational modifications that direct it to specific nuclear compartments . This subcellular distribution is crucial for its activity, as it allows the compound to effectively modulate gene expression and cellular processes .

Propiedades

IUPAC Name |

2,2-dimethyl-N-(3-trimethylsilylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-11-10(17(4,5)6)8-7-9-14-11/h7-9H,1-6H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGJZDHOKCDEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579452 | |

| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86847-63-4 | |

| Record name | Propanamide, 2,2-dimethyl-N-[3-(trimethylsilyl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86847-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)

![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)